molecular formula C18H21NO4 B2368434 N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide CAS No. 1351591-76-8

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

Cat. No.: B2368434
CAS No.: 1351591-76-8
M. Wt: 315.369
InChI Key: DQRGGXTXXGCZJA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-hydroxy-3-phenylpropyl group and two methoxy groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-hydroxy-3-phenylpropylamine.

    Amide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced at the amide bond to form amines.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide
  • 2-Hydroxy-3-phenoxypropyl acrylate
  • 2-Hydroxy-N-(3-phenylpropyl)benzamide

Comparison: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-16-9-14(10-17(11-16)23-2)18(21)19-12-15(20)8-13-6-4-3-5-7-13/h3-7,9-11,15,20H,8,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGGXTXXGCZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(CC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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